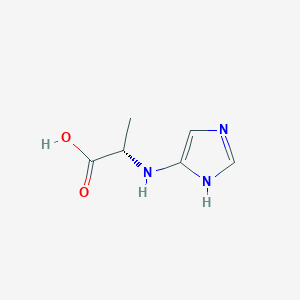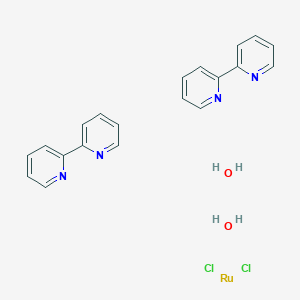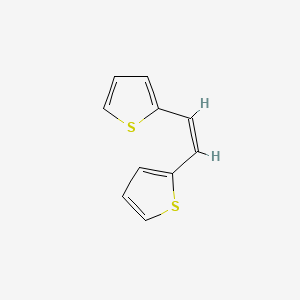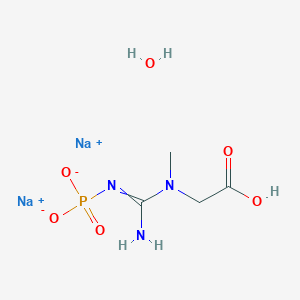
Dihydrocurcumin Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrocurcumin Glucuronide is a metabolite of curcumin . Curcumin is a bright yellow chemical produced by plants of the Curcuma longa species . It is the principal curcuminoid of turmeric, a member of the ginger family, Zingiberaceae . The O-conjugation products of curcumin are curcumin glucuronide and curcumin sulfate. The reduction products are tetrahydrocurcumin, hexahydrocurcumin, and octahydrocurcumin. Other minor products are dihydrocurcumin glucuronide, tetrahydrocurcumin glucuronide, ferulic acid, and dihydroferulic acid .
Synthesis Analysis
Curcumin undergoes several reactions of reduction by a reductase to dihydrocurcumin . These compounds subsequently are converted to monoglucuronide conjugates .Molecular Structure Analysis
The molecular structure of Dihydrocurcumin Glucuronide is derived from curcumin, which is a polyphenol, more particularly a diarylheptanoid, belonging to the group of curcuminoids .Chemical Reactions Analysis
Important chemical reactions associated with the biological activity of curcumin are the hydrogen donation reactions leading to oxidation of curcumin, reversible and irreversible nucleophilic addition (Michael reaction) reactions, hydrolysis, degradation, and enzymatic reactions .Physical And Chemical Properties Analysis
Curcumin, the parent compound of Dihydrocurcumin Glucuronide, is reported to have three different pKa values: the first (pKa 7.7–8.5) and second (pKa 8.5–10.4) values are from the two phenolic hydroxy groups, and the third (pKa 9.5–10.7) value is from the enolic proton . It is chemically stable between pH 1–6, but it is practically insoluble in water in this pH range .Safety And Hazards
Zukünftige Richtungen
Curcumin, from which Dihydrocurcumin Glucuronide is derived, has been extensively investigated by researchers from both the biological and chemical point of view . Future investigations to be undertaken in the chemistry of curcumin have been suggested . It is also suggested that curcumin should be considered based on its safety and efficacy for new therapeutic opportunities .
Eigenschaften
CAS-Nummer |
227466-73-1 |
|---|---|
Produktname |
Dihydrocurcumin Glucuronide |
Molekularformel |
C₂₇H₃₀O₁₂ |
Molekulargewicht |
546.52 |
Synonyme |
4-[(1E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1-hepten-1-yl]-2-methoxyphenyl β-D-Glucopyranosiduronic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



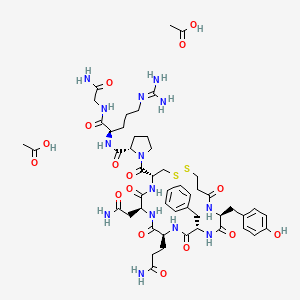
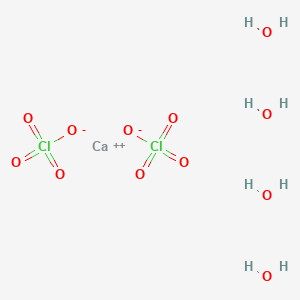
![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)
